molecular formula C23H22O4 B107373 Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate CAS No. 65340-85-4

Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate

Cat. No. B107373
CAS RN: 65340-85-4
M. Wt: 362.4 g/mol
InChI Key: FHHVTWDAWUTMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate is a compound that belongs to the family of benzyl ethers. It is a white crystalline solid that is widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it an essential tool for researchers in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, making Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate a potential anti-inflammatory agent.

Biochemical And Physiological Effects

Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant activities. Additionally, it has been found to exhibit antitumor activity, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate in lab experiments is its unique properties. This compound has been found to have various biochemical and physiological effects, making it an essential tool for researchers in the field of medicinal chemistry. However, one of the limitations is the cost of the compound, which can be expensive.

Future Directions

There are several future directions for the use of Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate in scientific research. One of the directions is the development of new drugs based on the structure of this compound. Another direction is the investigation of its potential as an anticancer agent. Additionally, the use of this compound in the treatment of inflammatory diseases such as arthritis and asthma is an area of interest for future research.

Scientific Research Applications

Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate has been extensively used in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, including the development of new drugs. This compound has been used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.

properties

CAS RN

65340-85-4

Product Name

Benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C23H22O4/c1-25-22-14-20(15-23(24)27-17-19-10-6-3-7-11-19)12-13-21(22)26-16-18-8-4-2-5-9-18/h2-14H,15-17H2,1H3

InChI Key

FHHVTWDAWUTMNG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cs2CO3 (17.88 g; 54.9 mmol) was added to a solution of homovanillic acid (2.0 g; 11 mmol) in CH3CN, whereafter BnBr (4.3 g; 24.15 mmol) was added dropwise over 10 minutes. The mixture was refluxed overnight, filtered through Hyflo and concentrated. The resulting mixture was dissolved in EtOAc (100 mL), water (30 mL) was added, and the aqueous layer was separated. The organic phase was washed with citric acid solution (5%, 1×20 mL) and brine, dried (Na2SO4), and evaporated to yield 4.25 g (quant.) of the sub-title compound.
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.